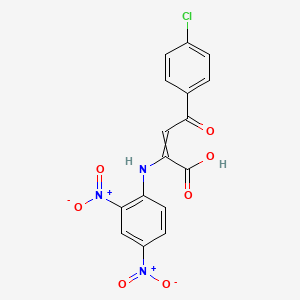
4-(4-Chlorophenyl)-2-(2,4-dinitroanilino)-4-oxobut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)-2-(2,4-dinitroanilino)-4-oxobut-2-enoic acid is a synthetic organic compound that belongs to the class of nitroaniline derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of both nitro and chloro groups in the molecule suggests potential reactivity and utility in different chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-(2,4-dinitroanilino)-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One possible route could be:
Nitration: Introduction of nitro groups to aniline derivatives.
Chlorination: Substitution of hydrogen atoms with chlorine atoms on the phenyl ring.
Condensation: Formation of the enone structure through aldol condensation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: Reduction of nitro groups to amines using reagents like hydrogen gas and palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can occur, especially on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with Pd/C, lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like chlorine (Cl₂), bromine (Br₂).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable tool in organic synthesis.
Biology
In biological research, derivatives of nitroaniline compounds are often studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
Some nitroaniline derivatives have been investigated for their potential use as pharmaceuticals, particularly in the treatment of bacterial infections and cancer.
Industry
In the industrial sector, such compounds can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(4-Chlorophenyl)-2-(2,4-dinitroanilino)-4-oxobut-2-enoic acid would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial growth by interfering with essential bacterial enzymes or cellular processes. The presence of nitro groups could lead to the generation of reactive oxygen species (ROS), which can damage cellular components.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitroaniline: A simpler nitroaniline derivative with similar reactivity.
2,4-Dinitrophenol: Another nitro compound with applications in various fields.
4-Chloronitrobenzene: A chlorinated nitro compound with similar chemical properties.
Propiedades
Número CAS |
610797-65-4 |
|---|---|
Fórmula molecular |
C16H10ClN3O7 |
Peso molecular |
391.72 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-2-(2,4-dinitroanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C16H10ClN3O7/c17-10-3-1-9(2-4-10)15(21)8-13(16(22)23)18-12-6-5-11(19(24)25)7-14(12)20(26)27/h1-8,18H,(H,22,23) |
Clave InChI |
QGNAQVWGTBFYPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C=C(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(6-Amino-9H-purin-9-yl)methoxy]methyl}prop-2-en-1-ol](/img/structure/B12594311.png)
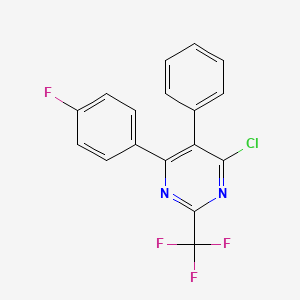

![Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester](/img/structure/B12594322.png)
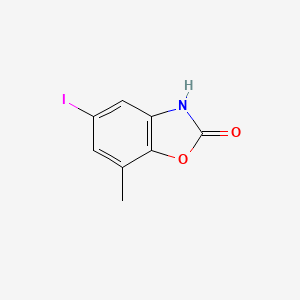

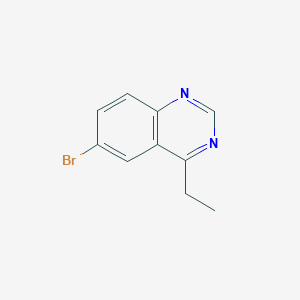
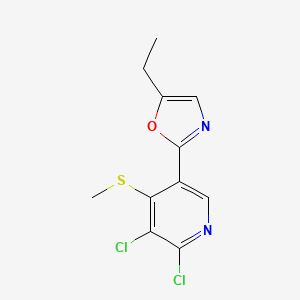

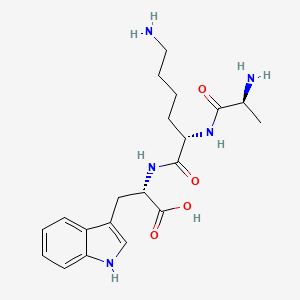
![2-Chloro-1-decyl-4-[4-(4-octan-2-yloxyphenyl)phenyl]benzene](/img/structure/B12594367.png)

![(4S)-7-[3-(4-Fluoropiperidin-1-yl)propoxy]-2-methyl-4-[4-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12594383.png)

